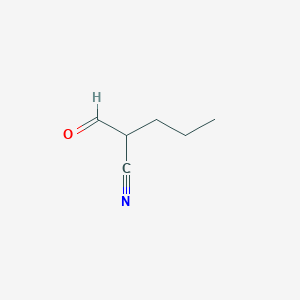

2-Formylpentanenitrile

Description

2-Formylpentanenitrile (C₆H₇NO) is an organic compound featuring both a nitrile (–CN) and an aldehyde (–CHO) functional group on a pentane backbone. The molecule’s reactivity is governed by these groups: the aldehyde is highly electrophilic, participating in nucleophilic additions (e.g., Grignard reactions or condensations), while the nitrile group can undergo hydrolysis to carboxylic acids or serve as a precursor in cyanation reactions. Its bifunctional nature makes it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceuticals and agrochemical synthesis. However, its instability under oxidative conditions (common for aldehydes) limits its direct applications .

Properties

IUPAC Name |

2-formylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-6(4-7)5-8/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYPZAXIFRMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624294 | |

| Record name | 2-Formylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63744-92-3 | |

| Record name | 2-Formylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Physical Properties of Positional Isomers

| Compound | Boiling Point (°C) | Solubility (g/100 mL H₂O) | Stability (Oxidative) |

|---|---|---|---|

| This compound | ~180–190 (est.) | 0.5–1.0 | Low |

| 3-Formylpentanenitrile | ~170–180 (est.) | 0.8–1.2 | Moderate |

| 2-Cyanopentanal | ~165–175 (est.) | 1.2–1.5 | Very Low |

Note: Exact experimental data are scarce; values are estimated based on analogous compounds.

2.2 Functional Group Variants

- 2-(Methylamino)pentanenitrile: Replacing the aldehyde with a methylamino (–NHCH₃) group eliminates electrophilic reactivity but introduces nucleophilic character. This derivative is more thermally stable and finds use in peptide-mimetic syntheses .

- 2-Acetylpentanenitrile : Substituting the aldehyde with a ketone (–COCH₃) improves oxidative stability but reduces electrophilicity, slowing condensations.

Table 2: Reactivity Comparison

| Compound | Electrophilicity (Aldehyde/Ketone) | Nucleophilicity (Nitrile) | Thermal Stability |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 2-(Methylamino)pentanenitrile | None | High | High |

| 2-Acetylpentanenitrile | Moderate | Moderate | Moderate |

2.3 Alkyl-Substituted Nitriles

- 2-Methylpentanenitrile : The absence of an aldehyde simplifies the molecule, enhancing volatility (bp ~160°C) but limiting utility in multi-step syntheses.

- Valeronitrile (Pentanenitrile) : A parent nitrile lacking substituents, it is primarily used as a solvent or intermediate for alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.